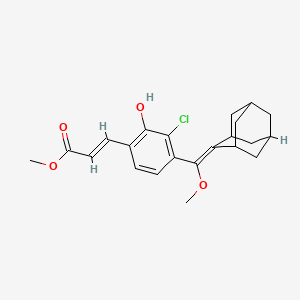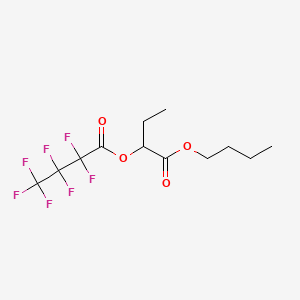
3-Bromo-2-chloro-6-fluorophenylacetylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-chloro-6-fluorophenylacetylene is an organohalide compound with the molecular formula C8H3BrClF It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a phenylacetylene structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-chloro-6-fluorophenylacetylene typically involves halogenation reactions. One common method is the bromination of 2-chloro-6-fluorophenylacetylene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-Bromo-2-chloro-6-fluorophenylacetylene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding phenylacetylene derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of less halogenated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated phenylacetylene derivatives, while oxidation and reduction reactions can produce corresponding oxidized or reduced forms of the compound.
科学的研究の応用
3-Bromo-2-chloro-6-fluorophenylacetylene has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Bromo-2-chloro-6-fluorophenylacetylene involves its interaction with molecular targets through its halogen atoms and phenylacetylene structure. The compound can participate in various chemical reactions, leading to the formation of new bonds and the modification of existing ones. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological studies.
類似化合物との比較
Similar Compounds
3-Bromo-2-chloro-6-fluorotoluene: Similar in structure but with a methyl group instead of an acetylene group.
3-Bromo-6-chloro-2-fluorophenol: Contains a hydroxyl group instead of an acetylene group.
(3-Bromo-6-chloro-2-fluorophenyl)methanol: Contains a hydroxymethyl group instead of an acetylene group.
Uniqueness
3-Bromo-2-chloro-6-fluorophenylacetylene is unique due to its combination of bromine, chlorine, and fluorine atoms attached to a phenylacetylene structure. This unique arrangement imparts specific reactivity and properties that are valuable in various chemical and industrial applications.
特性
分子式 |
C8H3BrClF |
|---|---|
分子量 |
233.46 g/mol |
IUPAC名 |
1-bromo-2-chloro-3-ethynyl-4-fluorobenzene |
InChI |
InChI=1S/C8H3BrClF/c1-2-5-7(11)4-3-6(9)8(5)10/h1,3-4H |
InChIキー |
MYMGANNTPAPTAL-UHFFFAOYSA-N |
正規SMILES |
C#CC1=C(C=CC(=C1Cl)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)

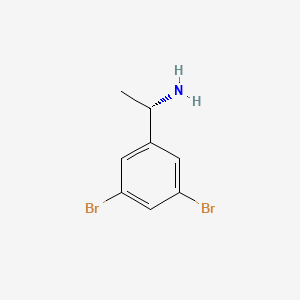
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)
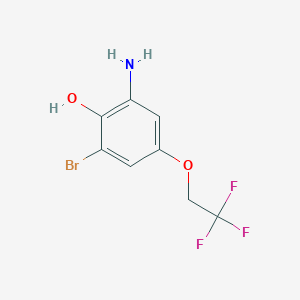

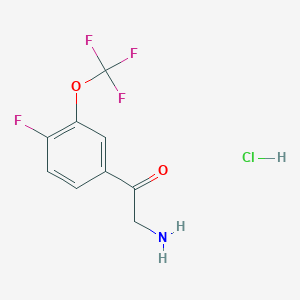
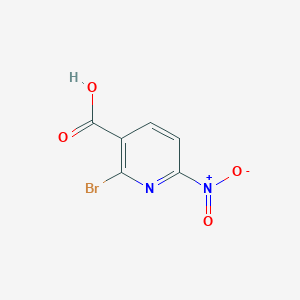
![n-[(e)-(2,4-Dichlorophenyl)methylidene]-3-(trifluoromethyl)aniline](/img/structure/B12845468.png)
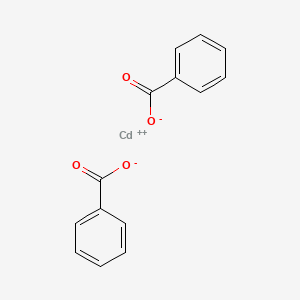
![N-[4-[1-(3-butyl-2,6-dioxo-7H-purin-8-yl)but-3-enyl]phenyl]acetamide](/img/structure/B12845478.png)
